N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O5S and its molecular weight is 486.93. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
A study investigated N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for their potential as new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's treatment (Rehman et al., 2018).
Anti-bacterial Study
Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds were screened against both Gram-negative and Gram-positive bacteria, exhibiting moderate to significant antibacterial activity (Khalid et al., 2016).
Molecular Docking Studies
A similar study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved molecular docking studies to find ligand-binding affinity in the active sites of human butyrylcholinesterase (BChE) enzyme. This research suggested that these compounds could be significant for understanding interactions at the molecular level (Khalid et al., 2016).
Antibacterial Activity
Another synthesis study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against various bacterial strains, suggesting potential antibacterial applications (Iqbal et al., 2017).
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLQUJNQBZOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.